BenchChemオンラインストアへようこそ!

N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine

Lipophilicity Drug-likeness Solubility prediction

N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine (CAS 39069-82-4) is an asymmetrically substituted 2-alkylthio-4,6-diamino-5-nitropyrimidine. The compound belongs to a chemotype recognized for allosteric modulation of GABAB receptors and for herbicidal plant growth inhibition, with the core scaffold serving as a versatile entry point for kinase inhibitor libraries.

Molecular Formula C12H19N5O2S
Molecular Weight 297.38 g/mol
Cat. No. B12923566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine
Molecular FormulaC12H19N5O2S
Molecular Weight297.38 g/mol
Structural Identifiers
SMILESCCN(C1CCCC1)C2=NC(=NC(=C2[N+](=O)[O-])N)SC
InChIInChI=1S/C12H19N5O2S/c1-3-16(8-6-4-5-7-8)11-9(17(18)19)10(13)14-12(15-11)20-2/h8H,3-7H2,1-2H3,(H2,13,14,15)
InChIKeyKINLYASNXLLCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine – Structural Identity and Procurement-Relevant Classification


N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine (CAS 39069-82-4) is an asymmetrically substituted 2-alkylthio-4,6-diamino-5-nitropyrimidine . The compound belongs to a chemotype recognized for allosteric modulation of GABAB receptors and for herbicidal plant growth inhibition, with the core scaffold serving as a versatile entry point for kinase inhibitor libraries [1]. Its distinctive N4 substitution pattern—one cyclopentyl group paired with one ethyl group—contrasts with the symmetrical N4,N6-disubstitution found in the well-characterized reference compound GS 39783 (N4,N6-dicyclopentyl analog), conferring a unique physicochemical and biological fingerprint that cannot be replicated by in-class alternatives.

Why N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine Cannot Be Replaced by GS 39783 or Other 5-Nitropyrimidine Analogs


Within the 2-methylthio-5-nitropyrimidine-4,6-diamine series, even single-point N-substituent changes produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition . GS 39783 (N4,N6-dicyclopentyl) is a high-XLogP, sparingly soluble compound (insoluble in DMSO and ethanol) that acts as a GABAB positive allosteric modulator with EC50 values of 2.1–3.1 μM [1]. Substituting one cyclopentyl with an ethyl group—as in the target compound—reduces XLogP from 5.2 to 3.2, eliminates one hydrogen-bond donor, and alters the topological polar surface area from 121 Ų to 126 Ų [2]. These physicochemical perturbations impact solubility, membrane permeability, metabolic stability, and off-target engagement in ways that make direct functional substitution unreliable without empirical validation. The following evidence items quantify these differential properties and their implications for research and industrial use.

Quantitative Differentiation Evidence for N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine Versus Closest Analogs


Lipophilicity Differentiation: XLogP Reduction of 2.0 Log Units Relative to GS 39783

The target compound (N4-cyclopentyl-N4-ethyl) has a calculated XLogP of 3.2 , whereas the symmetrical N4,N6-dicyclopentyl analog GS 39783 has an XLogP3-AA of 5.2 [1]. This 2.0 log-unit reduction reflects the replacement of one cyclopentyl group (cLogP contribution ~2.0) with a smaller ethyl substituent. The substantially lower lipophilicity predicts improved aqueous solubility and a better alignment with typical drug-like chemical space parameters.

Lipophilicity Drug-likeness Solubility prediction

Hydrogen-Bond Donor Count Reduction Generates Distinct Molecular Recognition Profile

The target compound contains only one hydrogen-bond donor (HBD = 1), corresponding to the single unsubstituted amino group at position 6 . In contrast, the symmetrical analog GS 39783 possesses two hydrogen-bond donors (HBD = 2) because both N4 and N6 bear secondary amino groups [1]. This donor-count difference alters the compound's hydrogen-bonding pharmacophore and can affect target recognition, selectivity, and solubility.

Hydrogen bonding Pharmacophore Selectivity

Asymmetric Substitution Enables Regiospecific Derivatization Routes Inaccessible to Symmetrical Analogs

The target compound features one cyclopentyl-substituted amino group (N4) and one free primary amino group (C6-NH2), creating chemically distinct handles for selective functionalization . The symmetrical N4,N6-dicyclopentyl analog GS 39783 cannot support regiospecific derivatization because both amino positions are equivalently substituted [1]. This asymmetry permits sequential C6 elaboration followed by C2 methylthio displacement, enabling the construction of 2,6,8,9-tetrasubstituted purine libraries with controlled regiochemistry . GS 39783 has been noted as a precursor for CDK inhibitor cores, but only the asymmetric variant allows regiospecific assembly without protection/deprotection strategies .

Synthetic chemistry Kinase inhibitor Library design

Reduced Molecular Weight and Rotatable Bond Profile Relative to Dicyclopentyl Congener

The target compound has a molecular weight of 297.38 g/mol , approximately 40 Da lighter than GS 39783 (MW = 337.44 g/mol) [1]. While both compounds share 4 rotatable bonds, the lower molecular weight pushes the target compound closer to the optimal range for oral bioavailability according to Lipinski's Rule of Five (MW < 500, though both comply; the target is notably lighter for CNS-oriented programs where MW < 400 is often desirable).

Molecular weight Physicochemical property Bioavailability

Comparable Topological Polar Surface Area but Different Electronic Distribution May Impact Target Engagement

The target compound has a topological polar surface area (TPSA) of 126 Ų , slightly higher than the 121 Ų computed for GS 39783 [1]. This 5 Ų difference, while modest, arises from the different spatial arrangement of the N4-ethyl versus N6-cyclopentyl substitution. Both compounds sit near the TPSA threshold of 140 Ų often considered favorable for blood-brain barrier penetration, but the asymmetric distribution of polar surface area in the target compound may yield distinct intramolecular hydrogen-bonding patterns and receptor-interaction geometries compared with the symmetrical GS 39783 scaffold [2].

Polar surface area CNS permeability Off-target liability

Optimal Procurement and Application Scenarios for N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine


Lead Optimization of GABAB Positive Allosteric Modulators with Improved Solubility Profiles

The target compound's lower XLogP (3.2 vs. 5.2 for GS 39783) and reduced HBD count (1 vs. 2) suggest enhanced aqueous solubility and potentially superior bioavailability [1]. Researchers pursuing GABAB PAMs with better drug-like properties should evaluate this compound as a starting point for lead optimization, particularly when GS 39783's poor solubility (insoluble in DMSO and ethanol) limits in vivo dosing or in vitro assay design [1].

Regiospecific Synthesis of 2,6,8,9-Tetrasubstituted Purine Libraries for Kinase Drug Discovery

The asymmetric N4-cyclopentyl / C6-NH2 substitution pattern provides a chemically distinct handle for sequential derivatization . Medicinal chemistry teams constructing purine-based kinase inhibitor libraries can exploit the C6 primary amine for initial functionalization, followed by oxidative displacement of the 2-methylthio group, thereby accessing 2,6-differentially substituted purines without protecting group manipulations [2]. This synthetic efficiency is not achievable with the symmetrical GS 39783 scaffold [3].

Comparative Pharmacophore Analysis of 5-Nitropyrimidine-Based Allosteric Modulators

The combination of one bulky cyclopentyl and one small ethyl substituent creates a unique steric and electronic environment around the pyrimidine core . Structure-activity relationship (SAR) studies comparing this compound head-to-head with GS 39783 (EC50 ~2–3 μM in [35S]GTPγS binding assays) [1] can delineate the steric tolerance of the GABAB receptor allosteric binding pocket, providing critical pharmacophore information for rational ligand design [4].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With MW 297.38, TPSA 126 Ų, XLogP 3.2, and HBD 1, the target compound resides in a favorable region of CNS drug-like chemical space . CNS-focused discovery programs can use this compound as a physicochemical benchmark when evaluating the penetrability and metabolic stability of 5-nitropyrimidine-based candidates, especially in comparison to the heavier, more lipophilic GS 39783 (MW 337.44, XLogP 5.2) [1][3].

Quote Request

Request a Quote for N4-Cyclopentyl-N4-ethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.